![molecular formula C5H12Cl2N2 B2582603 2,3-ジアザビシクロ[2.2.1]ヘプタン二塩酸塩 CAS No. 959680-36-5](/img/structure/B2582603.png)
2,3-ジアザビシクロ[2.2.1]ヘプタン二塩酸塩
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Diazabicyclo[2.2.1]heptane dihydrochloride is a bicyclic organic compound with the molecular formula C5H10N2·2HCl. It is a derivative of diazabicycloheptane, characterized by the presence of two nitrogen atoms in a bicyclic structure. This compound is commonly used in organic synthesis and has various applications in scientific research.
科学的研究の応用
2,3-Diazabicyclo[2.2.1]heptane dihydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of complex molecular structures.
Biology: The compound is utilized in the study of biological processes and as a tool for probing molecular interactions.
Industry: The compound is employed in the production of various chemicals and materials, contributing to advancements in industrial processes
作用機序
Mode of Action
It’s known that the compound is involved in an epimerization–lactamization cascade reaction . This suggests that it may interact with its targets through a series of chemical transformations, leading to changes in the targets’ structure and function.
Biochemical Pathways
The compound is synthesized through an epimerization–lactamization cascade reaction , which suggests it may affect pathways related to these chemical processes. The downstream effects of these pathway alterations are currently unknown and require further investigation.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Diazabicyclo[2.2.1]heptane dihydrochloride typically involves the reaction of a suitable precursor with a nitrogen source under controlled conditions. One common method involves the epimerization-lactamization cascade reaction of functionalized aminoproline methyl esters. This reaction is promoted by a strong base and involves the formation of bridged lactam intermediates .
Industrial Production Methods
Industrial production of 2,3-Diazabicyclo[2.2.1]heptane dihydrochloride may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification, crystallization, and drying to obtain the final product in its dihydrochloride salt form .
化学反応の分析
Types of Reactions
2,3-Diazabicyclo[2.2.1]heptane dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds with different functional groups .
類似化合物との比較
Similar Compounds
2,7-Diazabicyclo[2.2.1]heptane: Another diazabicycloheptane derivative with a different arrangement of nitrogen atoms.
Prolinamide: A compound with a similar bicyclic structure but different functional groups.
Harmicine: A natural product scaffold that shares structural similarities with diazabicycloheptane
Uniqueness
2,3-Diazabicyclo[2.2.1]heptane dihydrochloride is unique due to its specific arrangement of nitrogen atoms and its ability to participate in a wide range of chemical reactions. Its versatility in synthesis and applications makes it a valuable compound in various fields of research and industry .
特性
IUPAC Name |
2,3-diazabicyclo[2.2.1]heptane;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2.2ClH/c1-2-5-3-4(1)6-7-5;;/h4-7H,1-3H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDUVRRCAGMFDAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1NN2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-chloro-2-({5-iodo-1-[(3-methoxyphenyl)methyl]-1H-1,2,3-triazol-4-yl}methoxy)-5-(trifluoromethyl)pyridine](/img/structure/B2582522.png)
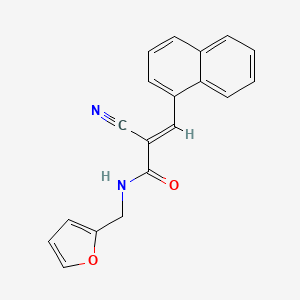
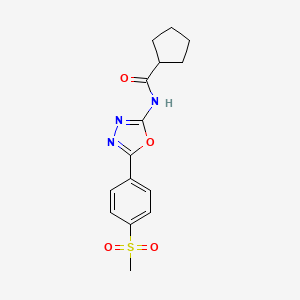
![4-methanesulfonyl-N-[5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2582525.png)
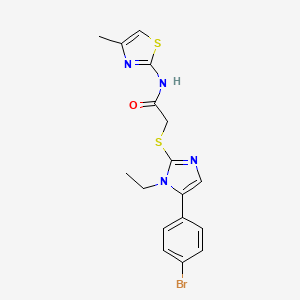
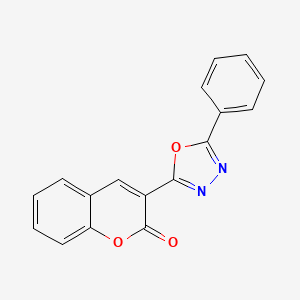
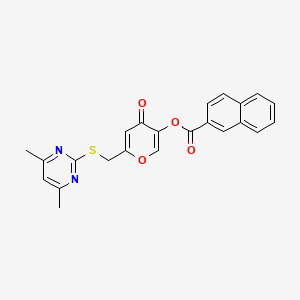
![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)ethanesulfonamide](/img/structure/B2582531.png)
![2-Fluoro-N-[1-(2-methoxyethyl)piperidin-4-YL]benzamide](/img/structure/B2582534.png)
![ethyl 4-methyl-2-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)propanamido)thiazole-5-carboxylate](/img/structure/B2582536.png)
![3-(2-bromophenyl)-N-[(1-phenylpyrrolidin-2-yl)methyl]propanamide](/img/structure/B2582538.png)
![(Z)-2-amino-3-[(3-bromophenyl)methylideneamino]but-2-enedinitrile](/img/structure/B2582539.png)
![N-cyclohexyl-2-((1-ethyl-3-methyl-7-oxo-6-(thiophen-2-ylmethyl)-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2582540.png)
![N-(2-(4-(4-(4-methoxyphenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2,4-dimethylthiazole-5-carboxamide](/img/structure/B2582541.png)
